![molecular formula C23H24N6O2S2 B6564292 2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide CAS No. 932990-55-1](/img/structure/B6564292.png)
2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a phenyl ring, and a benzothiazole ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyrimidine ring is a six-membered ring with two nitrogen atoms, found in many biologically active compounds .
Scientific Research Applications
- The benzothiazole scaffold has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The presence of the pyrrolidine ring enhances the compound’s bioactivity by influencing its binding to cellular targets .
- The pyrimidine moiety in this compound suggests its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate disease processes. Researchers have investigated derivatives of this compound as kinase inhibitors, particularly targeting kinases involved in cancer and inflammation .
- Some derivatives of this compound have shown promise as analgesics. For instance, PF-04455242, a related compound, blocked kappa opioid receptor (KOR) and mu opioid receptor (MOR) agonist-induced analgesia in rats. Understanding the structure-activity relationship (SAR) of these derivatives can guide drug design for pain management .
- Fibrosis is a pathological process characterized by excessive collagen deposition. Compounds that inhibit collagen synthesis are of interest. Although not directly studied for this compound, related pyridine derivatives have demonstrated antifibrotic activity by modulating collagen synthesis pathways .
- The compound’s structural features suggest potential as a VEGFR inhibitor. Inhibiting VEGFR can reduce angiogenesis and tumor growth. While direct studies on this compound are limited, similar scaffolds have been investigated for their antiangiogenic properties .
- The pyrrolidine ring, along with the benzothiazole core, contributes to the compound’s three-dimensional diversity. Medicinal chemists often use heterocyclic scaffolds to explore pharmacophore space and optimize drug properties. Understanding the stereochemistry and substituent effects can guide the design of novel compounds .
Anticancer Agents
Kinase Inhibitors
Analgesics and Pain Management
Antifibrotic Agents
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Heterocyclic Scaffold Exploration
Mechanism of Action
Target of Action
The primary target of this compound is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in pain perception, mood regulation, and consciousness.
Mode of Action
The compound acts as an antagonist at the kappa opioid receptor . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can lead to changes in the perception of pain and mood.
Pharmacokinetics
The presence of the pyrrolidine ring in its structure may contribute to its pharmacokinetic profile . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c1-15-13-22(29-11-3-4-12-29)27-23(24-15)26-17-5-7-18(8-6-17)28-33(30,31)19-9-10-20-21(14-19)32-16(2)25-20/h5-10,13-14,28H,3-4,11-12H2,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLUCKZZHCAFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-1,3-benzothiazole-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.